(2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-({[1,1’-biphenyl]-4-yl}imino)-2H-chromene-3-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chromene core linked to a biphenyl group through an imino linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-({[1,1’-biphenyl]-4-yl}imino)-2H-chromene-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the chromene core, followed by the introduction of the biphenyl group through a series of coupling reactions. The final step involves the formation of the imino linkage under controlled conditions, often using a dehydrating agent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-({[1,1’-biphenyl]-4-yl}imino)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the chromene core, enhancing its reactivity.
Reduction: Reduction reactions can modify the imino linkage, potentially altering the compound’s properties.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the biphenyl group.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-({[1,1’-biphenyl]-4-yl}imino)-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential as a fluorescent probe due to its chromene core. It can be used to label biomolecules, enabling the visualization of biological processes in real-time.
Medicine
In medicine, (2Z)-2-({[1,1’-biphenyl]-4-yl}imino)-2H-chromene-3-carboxamide is being investigated for its potential as an anti-cancer agent. Preliminary studies suggest that it can inhibit the growth of certain cancer cells by interfering with specific cellular pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which (2Z)-2-({[1,1’-biphenyl]-4-yl}imino)-2H-chromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity and affecting cellular processes. The chromene core is particularly important for its ability to interact with nucleic acids, potentially disrupting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-({[1,1’-biphenyl]-4-yl}imino)-2H-chromene-3-carboxylate
- (2Z)-2-({[1,1’-biphenyl]-4-yl}imino)-2H-chromene-3-thioamide
Uniqueness
Compared to similar compounds, (2Z)-2-({[1,1’-biphenyl]-4-yl}imino)-2H-chromene-3-carboxamide stands out due to its specific imino linkage, which imparts unique reactivity and stability. This makes it particularly suitable for applications requiring robust chemical properties.
Properties
IUPAC Name |
2-(4-phenylphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c23-21(25)19-14-17-8-4-5-9-20(17)26-22(19)24-18-12-10-16(11-13-18)15-6-2-1-3-7-15/h1-14H,(H2,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNZHDKJOKVLFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=C3C(=CC4=CC=CC=C4O3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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